

4-(2-Chlorophenoxy)pyridine-2-carboxylic acid

CAS number and identifiers

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Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)pyridine-2-carboxylic acid

CAS No.: 1094369-55-7

Cat. No.: B2449868

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Technical Guide: 4-(2-Chlorophenoxy)pyridine-2-carboxylic Acid

Chemical Identity, Synthesis, and Application Framework

Executive Summary

4-(2-Chlorophenoxy)pyridine-2-carboxylic acid (PubChem CID: 43142921) is a functionalized pyridine derivative characterized by a picolinic acid core substituted at the 4-position with a 2-chlorophenoxy moiety. This compound serves as a critical scaffold in medicinal chemistry, particularly in the design of HIF-prolyl hydroxylase (HIF-PH) inhibitors and kinase inhibitors. Its structural motif combines the metal-chelating properties of picolinic acid with the lipophilic, steric bulk of the chlorophenoxy group, making it a versatile pharmacophore for targeting active sites requiring bidentate coordination or hydrophobic interactions.

Chemical Identifiers and Physicochemical Properties

The following data establishes the precise chemical identity of the compound. Due to its status as a specialized research intermediate, a widely recognized CAS Registry Number (RN) is often substituted by its specific chemical catalog identifiers or PubChem CID in literature.

Table 1: Chemical Identifiers

Identifier Type	Value
IUPAC Name	4-(2-Chlorophenoxy)pyridine-2-carboxylic acid
Common Synonyms	4-(2-Chlorophenoxy)picolinic acid; 4-(2-Chlorophenoxy)-pyridine-2-carboxylic acid
PubChem CID	43142921
SMILES	<chem>C1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=O)O)C</chem>
InChIKey	HFAQYXJTUYZEOT-UHFFFAOYSA-N
Molecular Formula	C ₁₂ H ₈ ClNO ₃
Precursor CAS	5470-22-4 (4-Chloropicolinic acid); 95-57-8 (2-Chlorophenol)

Table 2: Physicochemical Properties (Predicted)

Property	Value	biological Relevance
Molecular Weight	249.65 g/mol	Optimal for Fragment-Based Drug Design (FBDD)
LogP (Octanol/Water)	~2.9	Moderate lipophilicity; suitable for membrane permeability
pKa (Acid)	~3.5 (Carboxylic acid)	Ionized at physiological pH; capable of salt formation
H-Bond Donors/Acceptors	1 / 4	Balanced profile for oral bioavailability (Rule of 5 compliant)
Topological Polar Surface Area	~50 Å ²	Good predictor for intestinal absorption

Synthesis and Manufacturing Protocol

The synthesis of **4-(2-chlorophenoxy)pyridine-2-carboxylic acid** follows a Nucleophilic Aromatic Substitution ($S_{\text{N}}\text{Ar}$) pathway. This protocol leverages the electron-deficient nature of the pyridine ring, activated by the electron-withdrawing carboxylic acid (or ester) group, to facilitate displacement of a leaving group (chloride) by the phenoxide nucleophile.

Mechanistic Rationale

- **Substrate Choice:** 4-Chloropyridine-2-carboxylic acid (or its methyl ester) is used because the nitrogen atom and the carboxyl group at C2 and C4 positions activate the C4-chloride towards nucleophilic attack.
- **Base Selection:** Potassium tert-butoxide (KOtBu) or Potassium carbonate (K_2CO_3) is employed to deprotonate 2-chlorophenol, generating the potent phenoxide nucleophile.
- **Solvent:** Polar aprotic solvents (DMF or DMSO) are required to stabilize the transition state and dissolve the ionic bases.

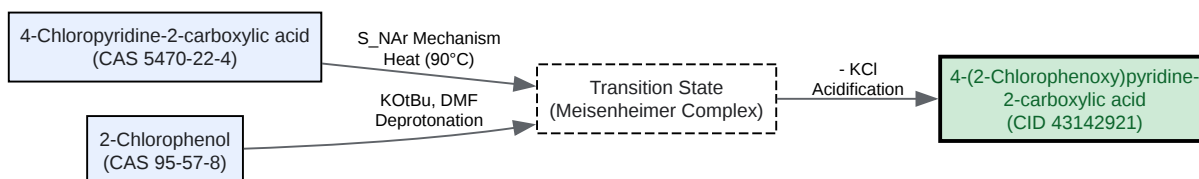
Step-by-Step Experimental Protocol

Note: This protocol is adapted from standard procedures for 4-alkoxypicolinic acids.

- **Reagent Preparation:**
 - Dissolve 2-chlorophenol (1.1 equiv) in anhydrous DMF under an inert atmosphere (N_2).
 - Add Potassium tert-butoxide (1.2 equiv) slowly at 0°C . Stir for 30 minutes to ensure complete formation of potassium 2-chlorophenoxide.
- **Coupling Reaction:**
 - Add 4-Chloropyridine-2-carboxylic acid methyl ester (1.0 equiv) to the phenoxide solution. Note: Using the ester prevents side reactions with the carboxylic acid moiety.
 - Heat the reaction mixture to $90\text{--}100^\circ\text{C}$ for 12–16 hours. Monitor progress via LC-MS (Target mass: $[\text{M}+\text{H}]^+ \sim 264$ for methyl ester).
- **Hydrolysis (If Ester Used):**

- Cool the mixture to room temperature.
- Add aqueous LiOH (2.0 equiv) and stir at ambient temperature for 4 hours to hydrolyze the ester to the free acid.
- Workup and Purification:
 - Acidify the solution to pH ~3 using 1M HCl. The product, **4-(2-chlorophenoxy)pyridine-2-carboxylic acid**, will precipitate.
 - Filter the solid and wash with cold water.
 - Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Synthesis Pathway Diagram



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Figure 1: Synthetic pathway via S_NAr coupling of 4-chloropicolinic acid and 2-chlorophenol.[1]
[2]

Applications and Biological Relevance[1][4][5][6]

4.1. Medicinal Chemistry Scaffold

This compound is a "privileged structure" in drug discovery due to its ability to interact with metalloenzymes.

- HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: The picolinic acid moiety is a classic bidentate chelator of the active site Iron (Fe²⁺) in HIF-prolyl hydroxylases. The 2-chlorophenoxy tail extends into the hydrophobic pocket of the enzyme, improving potency and selectivity compared to unsubstituted picolinic acids.

- Kinase Inhibition: As referenced in patent literature (e.g., US 8,975,282 B2), derivatives of 4-chloropicolinic acid are used to synthesize inhibitors of kinases such as c-Met (Hepatocyte Growth Factor Receptor). The carboxylic acid group is often converted to an amide to link with other pharmacophores.

4.2. Agrochemical Research

Pyridine carboxylic acids are a major class of auxinic herbicides (e.g., Picloram, Clopyralid). While **4-(2-chlorophenoxy)pyridine-2-carboxylic acid** itself is less common as a commercial herbicide, it serves as a metabolite or a structural analog for resistance studies and metabolic stability assays in crop protection research.

Safety and Handling (MSDS Summary)

- GHS Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
 - Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
 - STOT-SE: Category 3 (May cause respiratory irritation).[3]
- Handling: Use in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety goggles.
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but may be hygroscopic.

References

- PubChem. "**4-(2-chlorophenoxy)pyridine-2-carboxylic acid** (CID 43142921)." National Library of Medicine. [\[Link\]](#)
- Google Patents. "Substituted pyrazolone compounds and methods of use (US 8,975,282 B2)."[4] (Describes coupling of 4-chloropicolinic acid derivatives).
- Uni.lu. "**4-(2-chlorophenoxy)pyridine-2-carboxylic acid** Identifiers." [\[Link\]](#)

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